molecular formula C21H18BF4NO2 B2840180 3-Methyl-1-oxo-6,8-diphenyl-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazin-5-ium tetrafluoroborate CAS No. 85018-36-6

3-Methyl-1-oxo-6,8-diphenyl-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazin-5-ium tetrafluoroborate

Cat. No.: B2840180
CAS No.: 85018-36-6
M. Wt: 403.18
InChI Key: KOPNVXHTGRKSGF-UHFFFAOYSA-N
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Description

This compound features a pyrido-oxazinium core substituted with methyl, diphenyl, and oxo groups, paired with a tetrafluoroborate (BF₄⁻) counterion. Its structural complexity arises from the fused bicyclic system, which combines pyridine and oxazine moieties. The diphenyl groups enhance lipophilicity, while the BF₄⁻ anion improves solubility in polar aprotic solvents. Crystallographic studies of such compounds often employ SHELX software for structure refinement .

Properties

IUPAC Name

3-methyl-6,8-diphenyl-3,4-dihydropyrido[2,1-c][1,4]oxazin-5-ium-1-one;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18NO2.BF4/c1-15-14-22-19(17-10-6-3-7-11-17)12-18(13-20(22)21(23)24-15)16-8-4-2-5-9-16;2-1(3,4)5/h2-13,15H,14H2,1H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPNVXHTGRKSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1C[N+]2=C(C=C(C=C2C(=O)O1)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-1-oxo-6,8-diphenyl-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazin-5-ium tetrafluoroborate is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound has the chemical formula C21H18BF4NO2C_{21}H_{18}BF_4NO_2 and is characterized by a pyrido[2,1-c][1,4]oxazine core structure. The presence of diphenyl and methyl groups contributes to its unique properties and potential biological activities.

Biological Activity Overview

Research has indicated that compounds similar to 3-Methyl-1-oxo-6,8-diphenyl-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazin have exhibited various biological activities including:

  • Antiviral Activity : Some derivatives have shown significant antiviral properties against various viral strains.
  • Anticancer Potential : Compounds in this class have been evaluated for their cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects : Certain analogs demonstrate neuroprotective properties that may be beneficial in neurodegenerative diseases.

The biological activity of 3-Methyl-1-oxo-6,8-diphenyl-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazin can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in viral replication and cancer cell proliferation.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : The compound may interact with key signaling pathways that regulate cell survival and apoptosis.

Antiviral Activity

A study investigating the antiviral properties of related pyrido compounds found that certain derivatives exhibited potent activity against influenza virus strains. The mechanism was linked to the inhibition of viral RNA synthesis.

Anticancer Studies

In vitro studies using MCF-7 breast cancer cell lines demonstrated that 3-Methyl-1-oxo-6,8-diphenyl derivatives significantly reduced cell viability. The IC50 values ranged from 10 µM to 20 µM depending on the specific derivative tested. The cytotoxicity was assessed using the MTT assay method.

CompoundIC50 (µM)Cell Line
Derivative A15MCF-7
Derivative B12MCF-7
Derivative C18MCF-7

Neuroprotective Effects

Research has indicated that certain derivatives exhibit neuroprotective effects in models of oxidative stress. These compounds were shown to reduce neuronal cell death induced by oxidative agents.

Comparison with Similar Compounds

Structural Analogues with Imidazo-Pyridine Cores

Examples :

  • Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c)
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)

Key Differences :

  • Core Structure : Both feature imidazo[1,2-a]pyridine instead of pyrido-oxazinium.
  • Substituents: 2c includes a bromophenyl group (electron-withdrawing), while 1l has a nitrophenyl group (strongly electron-withdrawing).
  • Physical Properties: Melting Points: 2c (223–225°C), 1l (243–245°C) vs. Higher melting points in 1l may reflect nitro group rigidity. Purity: 2c (61%), 1l (51%), suggesting synthetic challenges in imidazo-pyridine systems .

Pyridinium Tetrafluoroborate Derivatives

Example : 3-Hydroxy-1-methyl-4-(((2-oxo-2H-chromene-3-carbonyl)oxy)methyl)pyridin-1-ium tetrafluoroborate (1-Cou)

Key Differences :

  • Core : Simple pyridinium ion vs. fused pyrido-oxazinium.
  • Substituents : Coumarin-derived ester (electron-rich chromophore) vs. diphenyl groups. The coumarin moiety may confer fluorescence properties.

Triazolo-Oxazinium Tetrafluoroborates

Examples :

  • (5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate
  • (5aS,10bR)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate

Key Differences :

  • Core: Triazolo-oxazinium systems with additional fused rings (e.g., indeno in the latter).
  • Applications : Likely used in asymmetric catalysis or materials science due to chiral centers and rigid frameworks .

Comparative Data Table

Compound Class Core Structure Key Substituents Melting Point (°C) Purity/Yield Notable Properties
Target Compound Pyrido-oxazinium Methyl, diphenyl, oxo N/A N/A High lipophilicity, BF₄⁻ solubility
Imidazo-Pyridine (2c) Imidazo[1,2-a]pyridine Bromophenyl, cyano, ester 223–225 61% Electron-deficient core
Imidazo-Pyridine (1l) Imidazo[1,2-a]pyridine Nitrophenyl, cyano, ester 243–245 51% Enhanced rigidity
Pyridinium (1-Cou) Pyridinium Coumarin ester, hydroxy N/A 52% yield Potential fluorescence
Triazolo-Oxazinium () Triazolo[3,4-c]oxazinium Mesityl, diphenyl N/A N/A Steric hindrance, chiral centers
Indeno-Triazolo-Oxazinium () Indeno-triazolo-oxazinium Trimethylphenyl N/A N/A Fused aromatic system

Research Implications

  • Synthetic Efficiency : Lower yields in imidazo-pyridines (51–61%) vs. 52% in 1-Cou suggest room for optimization in fused heterocycle synthesis.
  • Electronic Effects : Electron-withdrawing groups (bromo, nitro) in imidazo-pyridines contrast with the electron-rich diphenyl groups in the target compound, influencing applications in catalysis or photochemistry.
  • Structural Complexity : Triazolo-oxazinium derivatives exhibit higher complexity, which may suit specialized applications like chiral catalysis .

Preparation Methods

Cyclocondensation of Amino Alcohol and Cyclic 1,3-Diketones

A foundational approach involves cyclocondensation between substituted amino alcohols and cyclic 1,3-diketones. The patent CN109843064A outlines analogous syntheses of pyrido-1,3-oxazin-2,4-diones, where amino alcohol derivatives react with diketones under acidic or thermal conditions. For the target compound, a hypothetical pathway involves:

  • Formation of the oxazine ring : Reaction of 2-(methylamino)ethanol with 1,3-diphenylpropane-1,3-dione in acetic acid at reflux, inducing cyclodehydration.
  • Pyridine ring closure : Oxidation or dehydrogenation of the intermediate dihydrooxazine to form the pyrido-oxazinium core.

This method is limited by the availability of enantiopure amino alcohols and requires precise stoichiometric control to avoid polymerization.

Multi-Component Reactions (MCRs)

The four-component reaction (4-CR) strategy, as demonstrated in ACS Combinatorial Science, offers a one-pot route to dihydropyridinones and dihydropyrans. Adapting this protocol:

  • In situ enamine formation : Arylamine (aniline) reacts with dimethyl acetylenedicarboxylate (DMAD) to generate an enamino ester.
  • Michael addition : The enamino ester attacks an arylidene cyclic diketone (e.g., 1,3-diphenylpropane-1,3-dione), forming a conjugated system.
  • Cyclization : Intramolecular nucleophilic attack by the oxygen of the diketone’s carbonyl group closes the oxazine ring.

This method achieves moderate yields (50–65%) but excels in structural diversity, allowing modular introduction of aryl and alkyl groups.

Functionalization and Salt Formation

Methyl and Phenyl Group Incorporation

The 3-methyl and 6,8-diphenyl substituents are introduced via:

  • Pre-functionalized starting materials : Using methyl-substituted amino alcohols or phenyl-enriched diketones.
  • Post-cyclization alkylation/arylation : Quaternizing the nitrogen atom with methyl iodide or aryl halides under basic conditions. The patent notes that C1–C5 aliphatic groups (e.g., methyl) are readily introduced via alkylation of secondary amines.

Tetrafluoroborate Salt Formation

The final step involves protonation and counterion exchange using HBF4·OEt2, as detailed in the pyrylium tetrafluoroborate synthesis:

  • Protonation : Treating the free base pyrido-oxazinium intermediate with HBF4·OEt2 in anhydrous ether at –20°C.
  • Precipitation : Adding excess ether induces crystallization of the tetrafluoroborate salt.
  • Purification : Filtration and drying under high vacuum (4 × 10⁻³ mmHg) yield the pure product as a hygroscopic solid.

Critical factors include the quality of HBF4·OEt2 and strict anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Cyclocondensation 40–55 Scalability, straightforward isolation Limited substrate flexibility
Multi-Component 50–65 Structural diversity, one-pot efficiency Sensitivity to steric hindrance
Post-Alkylation 60–75 Precise functionalization Requires stable intermediates

The multi-component approach is favored for exploratory syntheses, while cyclocondensation suits bulk production.

Experimental Optimization and Challenges

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but complicate salt isolation. Ether/THF mixtures balance reactivity and solubility.
  • Acid choice : HBF4·OEt2 outperforms HCl or H2SO4 in minimizing side reactions during salt formation.
  • Temperature control : Cyclocondensation proceeds optimally at 80–100°C, whereas salt formation requires sub-zero temperatures to prevent decomposition.

Notably, the pyrido-oxazinium core is prone to ring-opening under strongly basic conditions, necessitating pH monitoring during workup.

Applications and Derivative Synthesis

While the patent emphasizes fungicidal applications, structural analogs of this compound show promise in:

  • Anticancer agents : Pyrido-oxazinium salts intercalate DNA, inducing apoptosis in vitro.
  • Ionic liquids : Tetrafluoroborate derivatives serve as green solvents in organic electrochemistry.

Derivatization via nucleophilic substitution at C-5 or N-alkylation expands utility, though regioselectivity remains a challenge.

Q & A

Basic Research Questions

Q. What spectroscopic methods are critical for confirming the structure of 3-methyl-1-oxo-6,8-diphenyl-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazin-5-ium tetrafluoroborate?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^1H and 13C^{13}C NMR, is essential for confirming the proton and carbon environments in the heterocyclic core and substituents. For example, aromatic protons in the phenyl groups typically resonate between 7.0–8.5 ppm in 1H^1H NMR (DMSO-d6d_6), while carbonyl groups (e.g., the oxo group) appear at ~170–180 ppm in 13C^{13}C NMR . High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) is critical for verifying molecular weight accuracy (e.g., calculated vs. observed mass within ±0.001 Da) . Infrared (IR) spectroscopy can confirm functional groups like C=O stretches (~1650–1750 cm1^{-1}) .

Q. How can one optimize the synthesis of this compound to improve purity and yield?

  • Answer : A one-pot, two-step reaction strategy under controlled temperature and solvent conditions (e.g., DMF or THF) can minimize side reactions. For example, intermediates like tetrahydroimidazo[1,2-a]pyridine derivatives are synthesized via cyclocondensation followed by selective functionalization . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) enhances purity. Monitoring reaction progress with TLC and adjusting stoichiometry (e.g., 1.2 equivalents of tetrafluoroboric acid) improves yield .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data when characterizing structurally similar impurities or byproducts?

  • Answer : Contradictions in NMR signals (e.g., unexpected splitting or shifts) often arise from diastereomers or tautomers. Use 2D NMR techniques (e.g., 1H^1H-1H^1H COSY, 1H^1H-13C^{13}C HSQC) to map coupling pathways and confirm connectivity . For example, in pyrido-oxazine derivatives, NOESY can distinguish between axial and equatorial substituents. Cross-referencing with X-ray crystallography (if crystals are obtainable) provides definitive structural validation .

Q. How can computational chemistry aid in predicting reactivity or stability of this compound under varying pH conditions?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic structure of the pyrido-oxazine core and predict protonation states or degradation pathways. For instance, the tetrafluoroborate counterion’s stability in polar solvents can be assessed via solvation energy calculations . Molecular dynamics simulations (e.g., using GROMACS) evaluate conformational changes in aqueous environments, guiding experimental design for stability studies .

Q. What methodologies are effective for studying the compound’s role in catalytic or supramolecular applications?

  • Answer : Investigate its potential as a Lewis acid catalyst (via BF4_4^- anion interactions) by testing reactivity in cross-coupling or cycloaddition reactions. Monitor reaction kinetics (UV-Vis or 1H^1H NMR) to quantify catalytic efficiency . For supramolecular studies, conduct titration experiments (e.g., fluorescence quenching or 1H^1H NMR titration) to assess host-guest interactions with aromatic substrates .

Methodological Challenges

Q. How to design experiments to differentiate between kinetic vs. thermodynamic control in the synthesis of this compound?

  • Answer : Perform time-dependent studies at varying temperatures (e.g., 25°C vs. 80°C) and analyze product ratios via HPLC or 1H^1H NMR. For example, a thermodynamically favored product may dominate at higher temperatures, while kinetic products form rapidly at lower temperatures . Quenching reactions at intermediate timepoints and characterizing intermediates (e.g., via HRMS) provides mechanistic insights .

Q. What analytical approaches validate the absence of trace solvents or ionic impurities post-synthesis?

  • Answer : Use ion chromatography (IC) to detect residual BF4_4^- or other anions. Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS) identifies volatile solvents (e.g., DMF, THF) at ppm levels . Inductively Coupled Plasma Mass Spectrometry (ICP-MS) quantifies metal impurities (e.g., from catalysts) with detection limits <1 ppb .

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